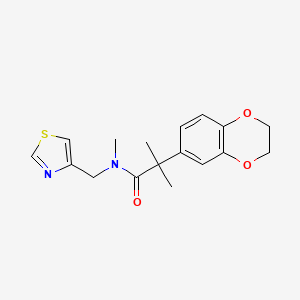
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethyl-N-(1,3-thiazol-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethyl-N-(1,3-thiazol-4-ylmethyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethyl-N-(1,3-thiazol-4-ylmethyl)propanamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, thiazole derivatives, and propanamide precursors. Common synthetic routes could involve:
Formation of the Benzodioxin Ring: This step might involve cyclization reactions under acidic or basic conditions.
Thiazole Ring Introduction: This could be achieved through condensation reactions with thiazole derivatives.
Amide Bond Formation: The final step might involve coupling reactions using reagents like carbodiimides or other coupling agents to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethyl-N-(1,3-thiazol-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the benzodioxin ring to more oxidized forms.
Reduction: Reduction reactions could target the amide or thiazole functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethyl-N-(1,3-thiazol-4-ylmethyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylpropanamide: Lacks the thiazole ring, potentially altering its chemical properties and applications.
N,2-dimethyl-N-(1,3-thiazol-4-ylmethyl)propanamide: Lacks the benzodioxin ring, which might affect its biological activity.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide: Similar structure but without the thiazole ring, leading to different reactivity and applications.
Uniqueness
The unique combination of the benzodioxin and thiazole rings in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethyl-N-(1,3-thiazol-4-ylmethyl)propanamide imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethyl-N-(1,3-thiazol-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,16(20)19(3)9-13-10-23-11-18-13)12-4-5-14-15(8-12)22-7-6-21-14/h4-5,8,10-11H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIACDGMMIVCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)N(C)CC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7056108.png)
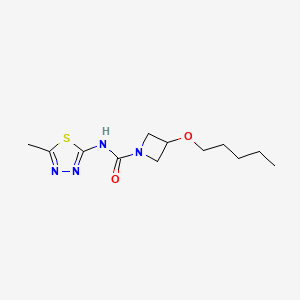
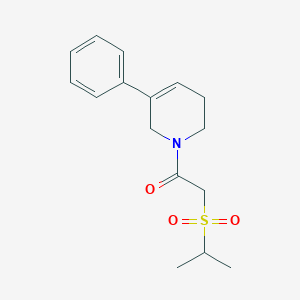
![1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7056128.png)
![[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B7056131.png)
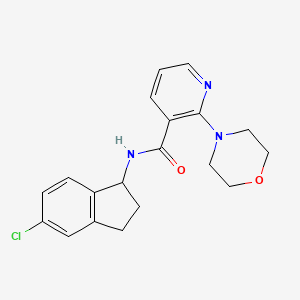
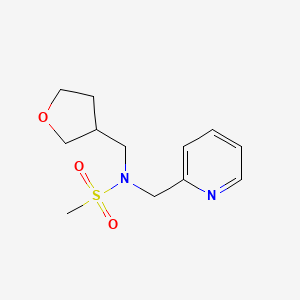
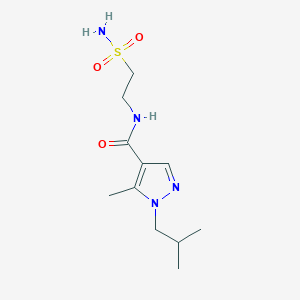
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7056182.png)
![5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole](/img/structure/B7056187.png)
![3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7056192.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B7056195.png)
![(3,5-dimethyl-1,2-thiazol-4-yl)-[(2R,4R)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7056202.png)
![N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7056206.png)
